molecular formula C27H39N7O4S2 B12392102 N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide

N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide

Cat. No.: B12392102
M. Wt: 589.8 g/mol
InChI Key: GFZABSPENWBGBU-UHFFFAOYSA-N
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Description

N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide is a complex organic compound with a unique structure that includes multiple functional groups such as piperazine, morpholine, thienopyrimidine, and methanesulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the morpholine and piperazine groups. The final step involves the attachment of the methanesulfonamide group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Mechanism of Action

The mechanism of action of N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C27H39N7O4S2

Molecular Weight

589.8 g/mol

IUPAC Name

N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C27H39N7O4S2/c1-18-20(17-32-7-9-34(10-8-32)27(2,3)4)23-24(39-18)22(29-26(30-23)33-11-13-38-14-12-33)19-15-21(31-40(6,35)36)25(37-5)28-16-19/h15-16,31H,7-14,17H2,1-6H3

InChI Key

GFZABSPENWBGBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C(=NC(=N2)N3CCOCC3)C4=CC(=C(N=C4)OC)NS(=O)(=O)C)CN5CCN(CC5)C(C)(C)C

Origin of Product

United States

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